molecular formula C11H14ClNO2 B6200508 2-benzoylmorpholine hydrochloride CAS No. 521969-47-1

2-benzoylmorpholine hydrochloride

Cat. No.: B6200508
CAS No.: 521969-47-1
M. Wt: 227.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoylmorpholine Hydrochloride is a chemical building block of interest in medicinal chemistry and organic synthesis. As an N-benzoylmorpholine derivative, this compound features a morpholine ring, a common motif in drug discovery, substituted with a benzoyl group. Morpholine derivatives are versatile scaffolds in pharmaceutical research. For instance, novel 2-carbamoyl morpholine derivatives have been identified as a promising class of direct renin inhibitors for the potential treatment of hypertension, demonstrating the therapeutic relevance of this chemical class . Furthermore, N-benzoylmorpholine scaffolds serve as key precursors in synthetic chemistry, such as in the synthesis of N-benzoyl-morpholine-4-carbothioamides, which are studied for their structural properties and diverse biological activities . This reagent is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. This product is for use by trained chemists and researchers. Please refer to the safety data sheet before handling.

Properties

CAS No.

521969-47-1

Molecular Formula

C11H14ClNO2

Molecular Weight

227.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoylmorpholine hydrochloride generally involves the reaction of morpholine with benzoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Morpholine+Benzoyl Chloride2-benzoylmorpholine+HCl\text{Morpholine} + \text{Benzoyl Chloride} \rightarrow \text{2-benzoylmorpholine} + \text{HCl} Morpholine+Benzoyl Chloride→2-benzoylmorpholine+HCl

The resulting 2-benzoylmorpholine is then treated with hydrochloric acid to form this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-benzoylmorpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-benzoylmorpholine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzoylmorpholine hydrochloride involves its interaction with specific molecular targets. The benzoyl group can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Morpholine Derivatives

Structural and Functional Group Analysis
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-Benzylmorpholine hydrochloride 131887-53-1 C₁₁H₁₆ClNO 213.70 Benzyl, morpholine, hydrochloride
2-(Morpholinosulfonyl)benzylamine hydrochloride 918812-18-7 C₁₁H₁₇ClN₂O₃S 292.78 Morpholine, sulfonyl, benzylamine
4-Benzylmorpholine-2-carboxylic acid hydrochloride 2776352 C₁₃H₁₆ClNO₃ 277.73 Benzyl, carboxylic acid, morpholine
2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride 2044870-93-9 C₇H₁₃ClF₃NO 219.63 Ethyl, trifluoromethyl, morpholine
2-[2-(2,6-Dimethylmorpholino)ethoxy]benzaldehyde hydrochloride 915920-98-8 C₁₅H₂₂ClNO₃ 299.80 Benzaldehyde, ethoxy, dimethylmorpholine

Key Observations :

  • Substituent Diversity : The benzyl group in 2-benzylmorpholine hydrochloride contrasts with sulfonyl (), carboxylic acid (), and trifluoromethyl () groups in other derivatives. These groups influence polarity, solubility, and reactivity.

Q & A

Q. What are the established synthetic routes for 2-benzoylmorpholine hydrochloride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting morpholine with benzoyl chloride derivatives under controlled anhydrous conditions. Key factors include:

  • Temperature : Reactions are often conducted at 0–5°C to minimize side products like hydrolyzed amines .
  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency by stabilizing intermediates .
  • Workup : Acidic aqueous extraction (e.g., HCl) isolates the hydrochloride salt, with purity >98% achievable via recrystallization in ethanol/water mixtures .
    Methodological validation should include monitoring by TLC or HPLC to confirm product identity and purity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Structural Confirmation : Use 1H^1H-NMR (e.g., δ 3.6–4.2 ppm for morpholine protons) and 13C^{13}C-NMR (carbonyl resonance ~170 ppm) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water mobile phases .
  • Elemental Analysis : Verify %C, %H, %N, and %Cl to confirm stoichiometry (e.g., C11_{11}H16_{16}ClNO) .
    Consistent with IUPAC guidelines, report retention times, integration values, and spectral peaks in supplementary data .

Q. How does solubility impact experimental design for biological assays involving this compound?

The compound’s hydrochloride salt enhances water solubility (~50 mg/mL), making it suitable for in vitro assays. For hydrophobic environments (e.g., lipid bilayer studies):

  • Use co-solvents like DMSO (<1% v/v) to avoid cytotoxicity.
  • Validate solubility via dynamic light scattering (DLS) to detect aggregates .
    Buffer compatibility (e.g., phosphate vs. Tris) should be tested to prevent precipitation .

Advanced Research Questions

Q. How can researchers optimize catalytic asymmetric synthesis of enantiopure this compound?

Chiral resolution or asymmetric catalysis is critical for enantiopure synthesis:

  • Chiral Auxiliaries : Employ (R)- or (S)-BINOL-derived catalysts to induce stereoselectivity during benzoylation .
  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze specific enantiomers, achieving >90% ee .
    Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) and compare retention times to racemic standards .

Q. What strategies mitigate degradation during long-term stability studies of this compound?

Degradation pathways include hydrolysis (morpholine ring opening) and oxidation (benzoyl group):

  • Storage Conditions : Store at -20°C in airtight, light-resistant containers under nitrogen to prevent moisture/oxygen exposure .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to aqueous formulations .
    Conduct accelerated stability testing (40°C/75% RH for 6 months) and analyze degradation products via LC-MS .

Q. How can computational modeling guide the design of 2-benzoylmorpholine derivatives with enhanced bioactivity?

  • Docking Studies : Use AutoDock Vina to predict binding affinities for targets like serotonin receptors .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on benzoyl) with activity data .
    Validate predictions with in vitro assays (e.g., radioligand binding) and refine models iteratively .

Q. What advanced spectroscopic methods resolve contradictory data in reaction mechanism studies?

  • In Situ FTIR : Track intermediates during synthesis (e.g., acyl chloride → amide conversion) .
  • High-Resolution Mass Spectrometry (HRMS) : Identify transient species (e.g., protonated morpholine ions) .
    Cross-reference with DFT calculations (e.g., Gaussian) to validate proposed mechanisms .

Methodological Notes

  • Data Reproducibility : Document solvent batch, humidity, and equipment calibration in metadata .
  • Contradiction Resolution : Replicate experiments under standardized conditions and use statistical tools (e.g., ANOVA) to assess variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.